1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with methoxyphenyl and oxadiazolyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Thieno[3,2-d]pyrimidine Core: The initial step involves the synthesis of the thieno[3,2-d]pyrimidine core through cyclization reactions. This can be achieved by reacting appropriate thiophene derivatives with cyanamide or guanidine under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions. These reactions require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Formation of Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Final Coupling Reaction: The final step involves coupling the methoxyphenyl and oxadiazolyl-substituted intermediates with the thieno[3,2-d]pyrimidine core. This can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thieno[3,2-d]pyrimidine core and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic polymers.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Neuroprotection: Inhibits endoplasmic reticulum (ER) stress and apoptosis pathways, reducing neuronal cell death.
Anti-inflammatory: Suppresses the NF-kB inflammatory pathway, decreasing the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α).
Antimicrobial: Disrupts bacterial cell wall synthesis and inhibits viral replication through interaction with specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different core structures.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of thieno[3,2-d]pyrimidine, oxadiazole, and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in various research applications.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-31-16-7-5-6-15(12-16)13-28-23(29)21-18(10-11-34-21)27(24(28)30)14-20-25-22(26-33-20)17-8-3-4-9-19(17)32-2/h3-12H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKVAGDXGTZOBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.